![molecular formula C125H199N39O33S B3029874 Pth (13-34) (human) CAS No. 81306-64-1](/img/structure/B3029874.png)
Pth (13-34) (human)
Overview
Description
Pth (13-34) (human), also known as Parathyroid Hormone (13-34), is a biologically active fragment of parathyroid hormone (PTH) with hypertensive activities . It is being trialled as a possible treatment for osteoporosis, potentially replacing the existing recombinant human PTH 1-34 treatment peptide . PTH is an 84-amino-acid polypeptide hormone secreted by the parathyroid glands .
Synthesis Analysis
The synthesis of PTH (1-34) involves protein engineering approaches like PEGylation, conjugation with antibody complexes, and fusion proteins as well as amino terminal modification of intact or truncated PTH . These modifications have helped to develop PTH and its modified analogs with improved therapeutic value .Molecular Structure Analysis
The structure of human PTH (1-34) has been determined to a 0.9-Å resolution . It crystallizes as a slightly bent, long helical dimer . The extended helical conformation of PTH (1-34) is considered the likely bioactive conformation .Chemical Reactions Analysis
The synthesis process of PTH (1-34) includes recombinant protein expression, side-chain modification, and peptide decoration . The side chain, AEEA-γGlu-C18 diacid, was synthesized using 2-chlorotrityl chloride resin as a solid support, and then was conjugated to the PTH1-34 variant to form PTH-Lys27-AGC .Physical And Chemical Properties Analysis
The molecular weight of PTH (13-34) (human) is approximately 2808.26 g/mol . It is a freeze-dried powder and is stable under normal conditions .Scientific Research Applications
Treatment of Osteoporosis
Parathyroid hormone (PTH), a polypeptide secreted by the parathyroid chief cells, has been found to be an effective therapeutic protein for the treatment of osteoporosis . PTH acts as an anabolic agent and a potent regulator of ionized calcium and phosphate, playing a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .
Protein Engineering
Due to the short plasma half-life and low activity of licensed PTH, their therapeutic purpose has been limited . However, protein engineering approaches like PEGylation, conjugation with antibody complexes, fusion proteins, and amino terminal modification of intact or truncated PTH have helped to develop PTH and its modified analogs with improved therapeutic value and multitude functions in various fields of medicine .
Activation of Phospholipase C Signaling Pathway
Modified PTH (1–14) analogs have been proven capable of activating the phospholipase C signaling pathway, as these analogs use the same receptor site as that occupied by PTH (1–34) .
Wound Healing
Human Parathyroid Hormone (1–34) accelerates skin wound healing through inducing cell migration via up-regulating the expression of Rac1 . The in-vivo application of Human Parathyroid Hormone (1–34) promotes the wound-healing process .
Cell Migration
Human Parathyroid Hormone (1–34) enhances the migration of both fibroblasts and HaCaT cells . Ras-associated C3 botulinum toxin subunit 1 (Rac1), a classical member of the Rho family, was upregulated in Human Parathyroid Hormone (1–34)-treated fibroblasts and HaCaT cells .
Regulation of Ionized Calcium Concentrations
Optogenetic activation of human parathyroid tissue can be automatically controlled using ionized calcium concentrations .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXFEHDZJLJEA-HQIUGSBTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C125H199N39O33S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745583 | |
Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2808.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pth (13-34) (human) | |
CAS RN |
81306-64-1 | |
Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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